

Stereochemistry of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Cat. No.:	B118038

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, also known as (S)- γ -carboxy- γ -butyrolactone, is a chiral building block of significant interest in organic synthesis and medicinal chemistry.^{[1][2][3]} Its rigid, chiral structure makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its stereochemistry, synthesis, and key applications, with a focus on experimental data and protocols relevant to researchers in the field. This compound is a butan-4-olide that is created by the formal intramolecular condensation of (S)-2-hydroxyglutaric acid's 2-hydroxy and 4-carboxy groups.^[4]

Stereochemistry and Physicochemical Properties

The stereochemistry of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** is defined by the (S) configuration at the C2 position of the tetrahydrofuran ring. This specific stereoisomer is dextrorotatory, indicated by the (+) in its name. Its enantiomer, (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid, exhibits a negative specific rotation.

A summary of the key physicochemical and spectroscopic data for **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid** is presented in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₆ O ₄	[1][2]
Molecular Weight	130.10 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1][2][4]
Melting Point	71-73 °C	[1][5]
Boiling Point	150-155 °C at 0.2 mmHg	[5]
Optical Activity	[\alpha] ²⁰ /D +14° (c=5 in methanol)	[5]
Optical Purity (ee)	99% (GLC)	
Solubility	Soluble in acetone and methanol	[1][3][6]
CAS Number	21461-84-7	[1][2]

Table 2: Spectroscopic Data

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (m, 1H)	[4][7]
¹ H NMR (500 MHz, CDCl ₃)	δ 5.01-4.97 (m, 1H), 2.68-2.53 (m, 3H), 2.44-2.35 (m, 1H)	[7]
Mass Spectrometry (ESI, cation mode)	m/z: 130.9 (M+1)	[4][7]

Synthesis

The most common and well-established method for the synthesis of **(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid** is from L-glutamic acid.^{[4][7][8]} The reaction proceeds with retention of stereochemistry at the α -carbon of the amino acid.^[8]

Experimental Protocol: Synthesis from L-Glutamic Acid

This protocol is a compilation of established procedures.^{[4][7][8]}

Materials:

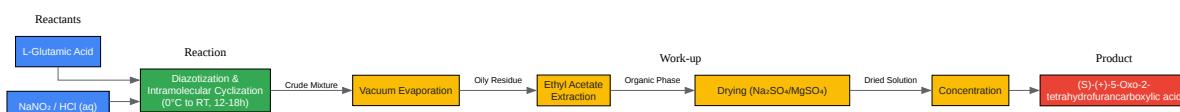
- L-Glutamic acid
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), concentrated
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Dissolve L-glutamic acid (e.g., 10.0 g, 68 mmol) in water in a conical flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sodium nitrite (e.g., 7.5 g, 108.7 mmol) in water dropwise to the cooled L-glutamic acid solution while vigorously stirring.
- Concurrently, add diluted hydrochloric acid dropwise via an addition funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

- Remove the water from the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily or solid residue.
- Add ethyl acetate (e.g., 200 mL) to the residue and stir for 30 minutes.
- Filter the mixture to remove any insoluble solids. Wash the solid cake with additional ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid** as a light yellow oil or solid syrup.

Workflow of Synthesis



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Caption: Synthetic workflow for **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.

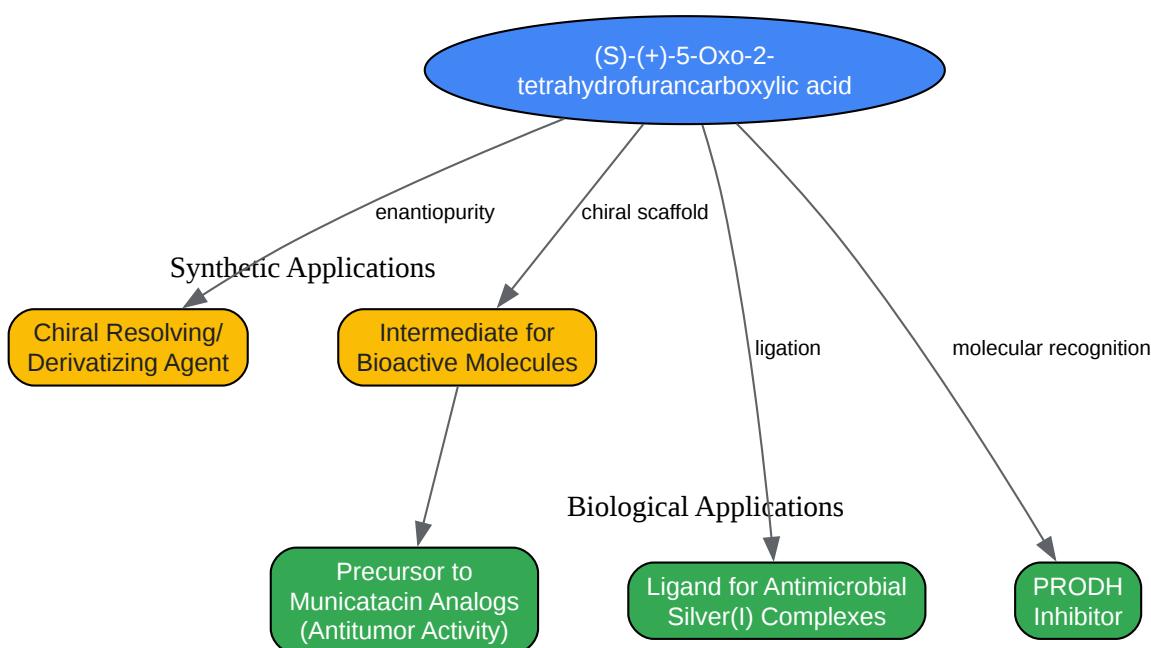
Applications in Drug Development and Organic Synthesis

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a versatile tool for chemists due to its chiral nature and functional groups.

- Chiral Derivatizing and Resolving Agent: It is used as a chiral derivatizing agent for alcohols and as a chiral resolving agent in the synthesis of complex molecules like phosphatidylinositol 3,5-bisphosphate.[4][6]

- **Synthesis of Biologically Active Molecules:** This compound serves as a key intermediate in the preparation of various biologically active compounds. For instance, it is used to prepare muncicatacin analogs, which have shown cytotoxic activity against tumor cells.[6]
- **Ligand for Metal Complexes:** It can be used as a ligand to form water-soluble silver(I) complexes that exhibit antibacterial and antifungal activities.[6]
- **Enzyme Inhibition:** It has been identified as a reversible inhibitor of proline dehydrogenase (PRODH), indicating its potential for further investigation in related therapeutic areas.[3][6]

Logical Relationships of Applications



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Caption: Key applications of **(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid**.

Conclusion

(S)-(+)-5-Oxo-2-tetrahydrofuran carboxylic acid is a fundamental chiral building block with well-defined stereochemistry and readily accessible through established synthetic routes from L-glutamic acid. Its utility in the synthesis of compounds with significant biological activities, including antitumor and antimicrobial properties, underscores its importance for researchers in drug discovery and development. The data and protocols presented in this guide offer a practical resource for the scientific community engaged in the use of this versatile molecule.

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